molecular formula C4H8N2O2S B7770771 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 102721-76-6

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No.: B7770771
CAS No.: 102721-76-6
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ONEGZZNKSA-N
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Description

N-Methyl-1-(methylthio)-2-nitroethenamine: is a versatile organic compound with the molecular formula C4H8N2O2S . This compound is characterized by the presence of a nitro group, a methylthio group, and a methylated amine group attached to an ethene backbone. It is known for its high reactivity and is used as a building block in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Ethenamine: The compound can be synthesized by nitrating ethenamine in the presence of a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to prevent over-nitration.

    Methylation: The methylation of the amine group is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of N-Methyl-1-(methylthio)-2-nitroethenamine involves large-scale nitration, methylation, and thiomethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of the methylthio group.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid for nitro group reduction.

    Substitution: Sodium methoxide or potassium tert-butoxide for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethenamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Methyl-1-(methylthio)-2-nitroethenamine is used as a precursor in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitro and methylthio groups on biological activity and enzyme interactions.

Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylthio group can participate in oxidation-reduction reactions, affecting the redox state of cells. The compound’s overall reactivity allows it to modify proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

  • Ethenamine, N-methyl-1-(methylthio)-2-amino-
  • Ethenamine, N-methyl-1-(methylthio)-2-hydroxy-
  • Ethenamine, N-methyl-1-(methylthio)-2-chloro-

Comparison:

  • N-Methyl-1-(methylthio)-2-nitroethenamine is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity compared to its amino, hydroxy, and chloro analogs.
  • The nitro group allows for reduction reactions that are not possible with the hydroxy or chloro analogs.
  • The methylthio group provides additional sites for oxidation, making it more versatile in synthetic applications compared to the amino analog.

Properties

IUPAC Name

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFHPXZGXNYYLD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-41-5, 102721-76-6
Record name N-Methyl-1-(methylthio)-2-nitroethenamine
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Record name N-Methyl-1-(methylthio)-2-nitroethenamine, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-1-(methylthio)-2-nitrovinylamine
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Record name N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)-
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